An In-Depth Technical Guide to the Chemical Structure of Iron(3+) Ethanolate: Beyond the Monomer to Polynuclear Oxo-Clusters
An In-Depth Technical Guide to the Chemical Structure of Iron(3+) Ethanolate: Beyond the Monomer to Polynuclear Oxo-Clusters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The term "iron(3+) ethanolate" belies the intricate structural reality of this chemical species. Far from a simple monomeric alkoxide, Fe(OEt)₃, its existence is characterized by a strong propensity to form complex polynuclear oxo-alkoxide clusters. This guide provides a comprehensive exploration of the chemical structure of what is more accurately described as iron(III) oxo-ethoxide, with a primary focus on the well-characterized pentanuclear cluster, Fe₅O(OEt)₁₃. We will delve into the synthesis, structural elucidation, and spectroscopic characterization of this compound, offering insights into the causal factors behind its formation and the experimental methodologies employed for its analysis. This document serves as a technical resource for researchers in materials science, catalysis, and drug development who require a deep understanding of iron alkoxide chemistry.
Introduction: The Fallacy of Monomeric Iron(III) Ethanolate
In the realm of metal alkoxides, iron(III) compounds present a fascinating case of structural complexity. While the empirical formula Fe(OEt)₃ can be written, it does not accurately represent the stable form of the molecule. The high charge density and Lewis acidity of the Fe³⁺ ion drive the system towards the formation of more stable, larger structures that incorporate oxo ligands (O²⁻) through various reaction pathways, including hydrolysis or ether elimination.[1][2] This leads to the prevalence of polynuclear iron(III) oxo-alkoxide clusters.[2][3]
This guide will focus on the most prominently identified and structurally characterized of these clusters, the pentanuclear species Fe₅O(OEt)₁₃. Understanding the structure and properties of this cluster is crucial for anyone working with iron alkoxide precursors in sol-gel processes, as catalysts, or in the synthesis of iron-based materials.[4][5]
The Core Structure: Unveiling the Fe₅O(OEt)₁₃ Cluster
The definitive structure of "iron(3+) ethanolate" is the pentanuclear oxo-ethoxide cluster, Fe₅O(OEt)₁₃.[1][4] This complex possesses a core structure consisting of five iron(III) centers bridged by a central μ₅-oxo ligand. The coordination sphere of each iron atom is completed by a combination of terminal and bridging ethoxide ligands.
Figure 1: A simplified 2D representation of the Fe₅O(OEt)₁₃ cluster, highlighting the central oxo ligand and bridging ethoxide groups. The dashed lines indicate terminal ethoxide ligands which are not explicitly drawn for clarity.
The geometry of the iron atoms in the Fe₅O cluster typically adopts a square pyramidal arrangement with the central oxygen atom situated slightly above the basal plane of four iron atoms.[6] The fifth iron atom occupies the apical position of the pyramid. This core structure is a recurring motif in the chemistry of polynuclear iron(III) oxo clusters.[3][7]
Synthesis and Experimental Protocols
The synthesis of iron(III) oxo-ethoxide is most commonly achieved through a metathesis reaction between an iron(III) halide, such as ferric chloride (FeCl₃), and a sodium ethoxide (NaOEt) solution.[4][6] However, this reaction is highly sensitive to stoichiometry and reaction conditions, often yielding a mixture of products including the desired Fe₅O(OEt)₁₃, as well as halide-substituted analogues like Fe₅O(OEt)₁₂X and Fe₅O(OEt)₁₁X₂ (where X = Cl, Br).[6]
Rationale Behind Experimental Choices
The choice of reactants and solvents is critical. Anhydrous conditions are paramount to prevent hydrolysis, which would lead to the formation of iron hydroxides and oxides. The use of a non-polar solvent like toluene in conjunction with ethanol helps to control the solubility of the reactants and products, facilitating the separation of the desired cluster from the sodium halide byproduct.
Figure 2: A generalized workflow for the synthesis of iron(III) oxo-ethoxide clusters.
Step-by-Step Synthesis Protocol
The following protocol is a representative procedure for the synthesis of Fe₅O(OEt)₁₃.
-
Preparation of Sodium Ethoxide: Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in anhydrous ethanol. The reaction is exothermic and should be performed with caution. The concentration of the resulting sodium ethoxide solution should be determined by titration.
-
Reaction: In a separate flask, suspend anhydrous ferric chloride in a mixture of anhydrous toluene and ethanol. Cool the suspension in an ice bath.
-
Addition: Slowly add the sodium ethoxide solution to the ferric chloride suspension with vigorous stirring. A color change and the precipitation of sodium chloride will be observed. The stoichiometry should be carefully controlled to favor the formation of the pentanuclear cluster.
-
Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period, followed by gentle reflux to ensure the reaction goes to completion.
-
Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield a solid residue. This crude product can be purified by recrystallization from a suitable solvent system, such as a hexane/toluene mixture.
Structural Characterization: A Multi-Technique Approach
Due to the complexity of the iron(III) oxo-ethoxide system, a combination of analytical techniques is essential for its comprehensive characterization.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the identification of polynuclear iron clusters in solution.[8] The gentle nature of the ESI process allows for the transfer of intact cluster ions into the gas phase, enabling the determination of their mass-to-charge ratio (m/z).[9] In the analysis of the reaction mixture from the synthesis of iron(III) oxo-ethoxide, one can expect to observe peaks corresponding to the [Fe₅O(OEt)₁₃ + H]⁺ ion, as well as ions from halide-substituted clusters.
Table 1: Expected m/z values for key species in ESI-MS
| Species | Formula | Expected m/z for [M+H]⁺ |
| Iron(III) Oxo-ethoxide | C₆₅H₁₆₃Fe₅O₁₄ | ~1484 |
| Monochloro-substituted | C₆₃H₁₅₈ClFe₅O₁₃ | ~1468 |
| Dichloro-substituted | C₆₁H₁₅₃Cl₂Fe₅O₁₂ | ~1452 |
Note: The exact m/z values may vary depending on the isotopic distribution of the elements.
The fragmentation pattern in the mass spectrum can also provide structural information, often showing the loss of ethoxide groups or other small fragments.[10][11][12]
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is particularly well-suited for studying the electronic structure and coordination environment of iron atoms in the solid state.[13][14] For high-spin iron(III) complexes like Fe₅O(OEt)₁₃, the Mössbauer spectrum at room temperature typically shows a quadrupole-split doublet.[7]
-
Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the iron nucleus and can be used to determine the oxidation state of the iron. For high-spin Fe(III) in an oxygen-rich coordination environment, the isomer shift is expected to be in the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature).
-
Quadrupole Splitting (ΔE_Q): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the iron nucleus. A non-zero quadrupole splitting indicates a distorted coordination geometry around the iron centers, which is expected for the Fe₅O(OEt)₁₃ cluster.
At low temperatures, magnetic ordering can occur, leading to more complex, magnetically split spectra. The analysis of these spectra can provide insights into the magnetic interactions between the iron centers within the cluster.[7][14]
NMR Spectroscopy
The study of paramagnetic compounds like iron(III) complexes by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the significant line broadening and large chemical shift dispersion caused by the unpaired electrons.[2][15][16][17] However, specialized techniques and careful interpretation can still yield valuable structural information.
For ¹H and ¹³C NMR of iron(III) ethoxide complexes, one would expect to observe broad signals with unusual chemical shifts. The relaxation times (T₁ and T₂) are expected to be very short, requiring modified pulse sequences for data acquisition.[17] While detailed assignment of the spectra can be complex, the presence of signals in the characteristic regions for ethoxide ligands, albeit significantly shifted and broadened, can confirm their presence in the complex.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials. While obtaining suitable single crystals of Fe₅O(OEt)₁₃ can be challenging, successful structure determination allows for the precise measurement of bond lengths, bond angles, and the overall geometry of the cluster.[1] This data is invaluable for understanding the bonding within the cluster and for correlating structural features with spectroscopic and reactivity data.
Reactivity and Applications
Iron(III) alkoxide and oxo-alkoxide clusters are important precursors in materials science and catalysis.
-
Sol-Gel Synthesis: They are widely used in the sol-gel process for the preparation of iron oxide thin films, nanoparticles, and ceramic materials.[5] The controlled hydrolysis and condensation of these precursors allow for the synthesis of materials with tailored properties.
-
Catalysis: The Lewis acidic iron centers in these clusters can catalyze a variety of organic reactions.[18][19] Their polynuclear nature can also lead to cooperative catalytic effects.
-
Models for Bioinorganic Systems: Polynuclear iron-oxo clusters serve as synthetic models for the active sites of various iron-containing metalloenzymes.[3] Studying the reactivity of these clusters can provide insights into the mechanisms of biological processes.[20]
Conclusion
The chemical structure of "iron(3+) ethanolate" is a prime example of the rich and complex chemistry of transition metal alkoxides. The simple monomeric formula is a significant oversimplification, with the reality being the formation of stable polynuclear oxo-alkoxide clusters, most notably Fe₅O(OEt)₁₃. A thorough understanding of the synthesis, structure, and characterization of this and related clusters is essential for researchers and professionals who utilize iron alkoxides as precursors or catalysts. The multi-technique approach outlined in this guide, combining mass spectrometry, Mössbauer spectroscopy, NMR, and X-ray crystallography, provides a robust framework for the comprehensive analysis of these fascinating and technologically important compounds.
References
- Agboola, B.; et al. (2023). Structural and Magnetic Analysis of a Family of Structurally Related Iron(III)-Oxo Clusters of Metal Nuclearity Fe8, Fe12Ca4, and Fe12La4. MDPI.
- Bradley, D. C.; Mehrotra, R. C.; Rothwell, I. P.; Singh, A. (2001).
- Cador, O.; et al. (2014). Heterometallic Triiron-Oxo/Hydroxo Clusters: Effect of Redox-Inactive Metals. PMC.
-
Gainsford, G. J.; et al. (2009). Molecular structures of Fe5O(OEt)13 (A)[21],... ResearchGate.
- Goh, S.; et al. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide. Inorganica Chimica Acta.
- Gupta, A.; et al. (2020). Iron Oxides Applied to Catalysis.
- Haskel, D.; et al. (2013). The prediction of 57Fe Mössbauer parameters by the density functional theory: a benchmark study. PubMed Central.
- Lynch, M. W.; et al. (1981). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry.
- NIST. (2023).
- Seisenbaeva, G. A.; et al. (2005). The synthesis of iron (III) ethoxide revisited: Characterization of the metathesis products of iron (III) halides and sodium ethoxide.
- Smith, R. M.; et al. (2001). Electrospray ionization mass spectrometry of oligonucleotide complexes with drugs, metals, and proteins. PubMed.
- The Materials Project. (n.d.). mp-13: Fe (Cubic, Im-3m, 229).
- University of Ottawa NMR Facility Blog. (2007). Collecting 13C NMR Spectra of Highly Paramagnetic Compounds.
- Varma, S. P.; et al. (1979). 57 Fe Mössbauer spectra of three selected Fe(II) compounds. The...
- Vono, L. L. R.; et al. (2023). Catalytic Applications of Natural Iron Oxides and Hydroxides: A Review. MDPI.
- Wishart, J. F.; et al. (2022). Paramagnetic NMR to study iron sulfur proteins: 13C detected experiments illuminate the vicinity of the metal center. NIH.
- Chad's Prep. (2018). 14.
- Chernev, P.; et al. (2023). Iron Photoredox Catalysis–Past, Present, and Future.
- ORCA Community. (n.d.). 5.25. Mössbauer Parameters. ORCA 6.1.1 Manual.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Balamurugan, M.; et al. (2022). Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review. PMC - PubMed Central.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- Chen, J.; et al. (2023). Amphoteric reactivity of iron(iii)–hydroperoxo complex generated from proton- and salicylate-assisted dioxygen activation.
- Crossland, J. L.; et al. (2020). Application of metal alkoxides in the synthesis of oxides.
- Tsednee, M.; et al. (2016). Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry. Thermo Fisher Scientific.
- Walker, F. A. (2005). 1H NMR and EPR studies of the electronic structure of low-spin iron(III) phosphonite mesotetraphenylchlorin complexes: A (dxz,dyz)4(dxy)
- Cho, J.; et al. (2011). Structure and reactivity of a mononuclear non-haem iron(III)–peroxo complex. PMC - NIH.
- Royal Society of Chemistry. (2017).
- Guido, B.; et al. (2020). Preparation of Nanostructured Catalysts by Grafting Metal Alkoxides on the Surface of Oxides Supports and their Performances in Some Reactions of Industrial Interest. Crimson Publishers.
- Johnston, J. H.; Logan, N. E. (1979). A precise iron-57 Mössbauer spectroscopic study of iron(III) in the octahedral and channel sites of akaganéite (β-iron hydroxide oxide). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Loo, J. A. (1997).
- Commaille, B.; et al. (2015). Crystal growth. Aqueous formation and manipulation of the iron-oxo Keggin ion. PubMed.
- Sparkman, O. D. (2007).
- The Organic Chemistry Tutor. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.
- Science Ready. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heterometallic Triiron-Oxo/Hydroxo Clusters: Effect of Redox-Inactive Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studying noncovalent protein complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scienceready.com.au [scienceready.com.au]
- 13. The prediction of 57Fe Mössbauer parameters by the density functional theory: a benchmark study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. Paramagnetic NMR to study iron sulfur proteins: 13C detected experiments illuminate the vicinity of the metal center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. University of Ottawa NMR Facility Blog: Collecting 13C NMR Spectra of Highly Paramagnetic Compounds [u-of-o-nmr-facility.blogspot.com]
- 18. mdpi.com [mdpi.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. Structure and reactivity of a mononuclear non-haem iron(III)–peroxo complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A precise iron-57 Mössbauer spectroscopic study of iron(III) in the octahedral and channel sites of akaganéite (β-iron hydroxide oxide) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
